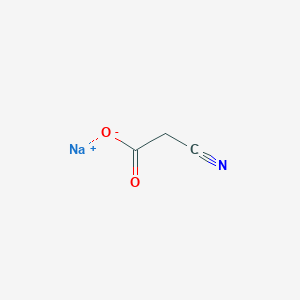

Sodium cyanoacetate

描述

Sodium cyanoacetate is an organic compound with the chemical formula C₃H₂NNaO₂. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.

准备方法

Synthetic Routes and Reaction Conditions: Sodium cyanoacetate can be synthesized through the reaction of cyanoacetic acid with sodium hydroxide. The process involves dissolving cyanoacetic acid in water and gradually adding sodium hydroxide solution. The reaction mixture is then stirred, and the resulting this compound precipitates out. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of sodium chloroacetate with sodium cyanide. The reaction is carried out in an aqueous medium, and the resulting this compound is isolated through crystallization. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: Sodium cyanoacetate undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form α,β-unsaturated nitriles through the Knoevenagel condensation.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Cyclization Reactions: It is used in the synthesis of heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

Aldehydes/Ketones: Used in condensation reactions under basic conditions.

Nucleophiles: Such as amines, used in substitution reactions.

Catalysts: Basic catalysts like sodium ethoxide are often employed in these reactions.

Major Products Formed:

α,β-Unsaturated Nitriles: Formed from condensation reactions.

Substituted Cyanoacetates: Resulting from nucleophilic substitution.

Heterocyclic Compounds: Produced through cyclization reactions

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

Sodium cyanoacetate is primarily used as a building block in the synthesis of various organic compounds. It participates in several key reactions:

- Condensation Reactions : It reacts with aldehydes and ketones to form α,β-unsaturated nitriles through Knoevenagel condensation.

- Substitution Reactions : The cyano group can be replaced by other nucleophiles, making it useful in nucleophilic substitution reactions.

- Cyclization Reactions : It is employed in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals.

Biological Applications

Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For example, research has shown that these compounds can reduce the volume and count of Ehrlich ascites carcinoma (EAC) cells in vivo. Histopathological assessments revealed improvements in liver and kidney tissues, suggesting a potential chemopreventive effect without adverse side effects.

Toxicological Assessments

Safety evaluations have highlighted several potential health risks associated with this compound exposure, including carcinogenicity, reproductive toxicity, and genotoxicity. The National Institute for Occupational Safety and Health (NIOSH) has established guidelines for assessing these risks.

Analytical Applications

This compound serves as an analytical reagent to detect the presence of active methylene groups in chemical reactions. Its ability to react selectively makes it valuable in various analytical techniques .

Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced EAC cell volume | |

| Antioxidant | Significant radical scavenging activity | |

| Toxicity | Potential skin sensitization | |

| Organ Health Improvement | Improved liver and kidney tissue integrity |

Case Study on Anticancer Effects

In a study examining the anticancer effects of this compound derivatives, researchers found that treatment led to a significant decrease in EAC cell volume. The study also reported improvements in the histopathology of liver and kidney tissues following treatment, indicating a favorable safety profile alongside its therapeutic effects.

Toxicological Assessment

A comprehensive assessment conducted by NIOSH evaluated the toxicological outcomes associated with this compound exposure. The findings underscored the importance of safety protocols when handling this compound, particularly concerning its potential carcinogenic and reproductive toxicity effects.

作用机制

The mechanism of action of sodium cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The cyano group (-CN) and the ester group (-COO-) in its structure make it highly reactive towards electrophiles. This reactivity allows it to participate in condensation, substitution, and cyclization reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Ethyl Cyanoacetate: Similar in structure but contains an ethyl ester group instead of a sodium salt.

Cyanoacetic Acid: The parent compound of sodium cyanoacetate, containing a carboxylic acid group instead of a sodium salt.

Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.

Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in aqueous reactions and industrial applications where solubility in water is advantageous .

生物活性

Sodium cyanoacetate, a sodium salt of cyanoacetic acid, is an important compound in organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula CHNNaO and is primarily known for its reactivity with amines. It serves as a versatile building block in the synthesis of various biologically active molecules. The compound interacts with its targets through a process known as cyanoacetylation , affecting biochemical pathways involved in the synthesis of heterocyclic compounds. It is relatively stable under normal conditions but can decompose under light.

Key Reactions Involving this compound

- Condensation Reactions : Reacts with aldehydes and ketones to form α,β-unsaturated nitriles via Knoevenagel condensation.

- Substitution Reactions : Participates in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

- Cyclization Reactions : Used in synthesizing heterocyclic compounds.

Biological Applications

This compound's biological activity has been investigated in various contexts, particularly in medicinal chemistry and pharmacology.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, research on sodium salts of related compounds demonstrated significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment led to reduced EAC cell volume and count, indicating a chemopreventive effect. Histopathological examinations confirmed improvements in liver and kidney tissues without adverse effects .

Safety and Toxicology

While this compound is useful in various applications, safety assessments are crucial. The National Institute for Occupational Safety and Health (NIOSH) has provided guidelines for evaluating the toxicological outcomes associated with this compound exposure. The compound's potential health effects include:

- Carcinogenicity

- Reproductive toxicity

- Specific target organ toxicity

- Genotoxicity

These factors are assessed to determine safe exposure levels for workers handling this compound .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Anticancer Effects :

- Toxicological Assessment :

Data Table: Biological Activities of this compound Derivatives

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Further elucidating how this compound derivatives interact at the molecular level to exert their biological effects.

- Clinical Trials : Conducting clinical studies to evaluate the efficacy and safety of this compound-based therapies in human subjects.

- Environmental Impact : Assessing the environmental implications of using this compound in industrial applications.

属性

CAS 编号 |

1071-36-9 |

|---|---|

分子式 |

C3H3NNaO2 |

分子量 |

108.05 g/mol |

IUPAC 名称 |

sodium;2-cyanoacetate |

InChI |

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6); |

InChI 键 |

NLBFDFIZQKPFKP-UHFFFAOYSA-N |

SMILES |

C(C#N)C(=O)[O-].[Na+] |

手性 SMILES |

C(C#N)C(=O)[O-].[Na+] |

规范 SMILES |

C(C#N)C(=O)O.[Na] |

Key on ui other cas no. |

1071-36-9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of sodium cyanoacetate in organic synthesis?

A: this compound is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.

Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?

A: Cyanoacetic acid, the protonated form of this compound, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.

Q3: Can you elaborate on the application of this compound in perovskite solar cell technology?

A: Recent research highlights the use of this compound as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.

Q4: How does this compound influence perovskite crystallization?

A: Beyond its role in defect passivation, this compound influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.

Q5: Has this compound been used in the synthesis of biologically active molecules?

A: this compound has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of this compound with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。